molecular formula C16H20N4O3S2 B2772032 N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide CAS No. 868972-94-5

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

Cat. No.: B2772032
CAS No.: 868972-94-5
M. Wt: 380.48
InChI Key: WQSXMPNGCGDLIY-UHFFFAOYSA-N
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Description

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring and the subsequent introduction of the furan-2-ylmethylamino and cyclohexanecarboxamide groups.

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carbonyl compound under acidic conditions.

    Introduction of Furan-2-ylmethylamino Group: The furan-2-ylmethylamino group can be introduced through a nucleophilic substitution reaction using furan-2-ylmethylamine and an appropriate electrophile.

    Attachment of Cyclohexanecarboxamide Group: The final step involves the coupling of the thiadiazole derivative with cyclohexanecarboxylic acid or its derivatives under suitable coupling conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its cytotoxic properties may be due to its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide can be compared with other thiadiazole derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c21-13(17-9-12-7-4-8-23-12)10-24-16-20-19-15(25-16)18-14(22)11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSXMPNGCGDLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816681
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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